2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid
Overview
Description
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound features two carboxylic acid groups and a methyl group attached to the pyrrole ring, making it a dicarboxylic acid derivative of pyrrole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylpyrrole.
Carboxylation: The 1-methylpyrrole undergoes carboxylation to introduce the carboxylic acid groups. This can be achieved through a reaction with carbon dioxide in the presence of a strong base such as sodium hydroxide.
Oxidation: The intermediate product is then subjected to oxidation to convert any remaining functional groups into carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of more oxidized derivatives such as pyrrole-2,3-dicarboxylic acid.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid groups.
Substitution: Introduction of halogen atoms or other functional groups onto the pyrrole ring.
Scientific Research Applications
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with a single carboxylic acid group.
1-Methylpyrrole-2-carboxylic acid: Similar structure but lacks the second carboxylic acid group.
Pyrrole-3-carboxylic acid: Another pyrrole derivative with a carboxylic acid group at the 3-position.
Uniqueness
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of two carboxylic acid groups and a methyl group on the pyrrole ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its simpler counterparts.
Properties
IUPAC Name |
2-(carboxymethyl)-1-methylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-9-3-2-5(8(12)13)6(9)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEANTQTOYOMSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232763 | |
Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83863-74-5 | |
Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83863-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-carboxy-1-methyl-1H-pyrrole-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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